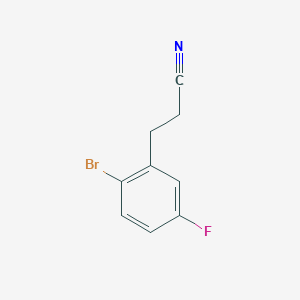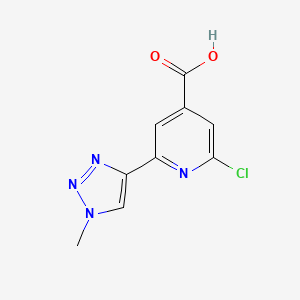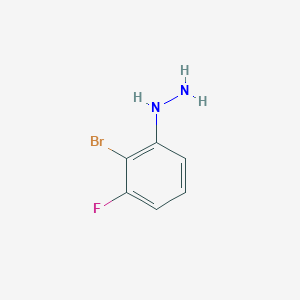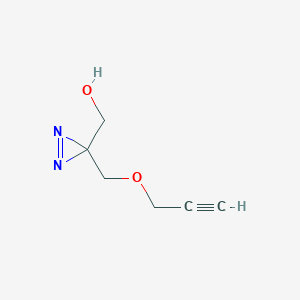
2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C8H6F5N. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the nitrogen atom. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,5-difluoroaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, including those involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoroaniline: Similar structure but lacks the trifluoroethyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains the trifluoroethyl group but differs in the functional group attached to the benzene ring.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Contains a trifluoroethyl group but differs in the halogen and the heterocyclic structure.
Uniqueness
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of fluorine atoms on the benzene ring and the trifluoroethyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
1021124-74-2 |
|---|---|
Formule moléculaire |
C8H6F5N |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6F5N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
Clé InChI |
AIDAREWGFCBDDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)NCC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)












